molecular formula C25H29F2N3O2 B10792280 8-Fluoro-3-[[4-(6-fluoro-1H-indol-1-yl)butyl](propyl)amino]chromane-5-carboxamide

8-Fluoro-3-[[4-(6-fluoro-1H-indol-1-yl)butyl](propyl)amino]chromane-5-carboxamide

Cat. No.: B10792280
M. Wt: 441.5 g/mol
InChI Key: JDYYDLOQTJPFPM-UHFFFAOYSA-N
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Description

8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves multiple stepsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylates, while reduction can yield indole-3-carbinols .

Mechanism of Action

The mechanism of action of 8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cell signaling pathways . This binding can lead to various biological effects, such as modulation of enzyme activity and alteration of gene expression .

Comparison with Similar Compounds

When compared to other indole derivatives, 8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share the indole nucleus but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C25H29F2N3O2

Molecular Weight

441.5 g/mol

IUPAC Name

8-fluoro-3-[4-(6-fluoroindol-1-yl)butyl-propylamino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C25H29F2N3O2/c1-2-10-29(11-3-4-12-30-13-9-17-5-6-18(26)14-23(17)30)19-15-21-20(25(28)31)7-8-22(27)24(21)32-16-19/h5-9,13-14,19H,2-4,10-12,15-16H2,1H3,(H2,28,31)

InChI Key

JDYYDLOQTJPFPM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCCN1C=CC2=C1C=C(C=C2)F)C3CC4=C(C=CC(=C4OC3)F)C(=O)N

Origin of Product

United States

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